molecular formula C19H19Cl2N3O3 B12029351 N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide CAS No. 765910-54-1

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

Cat. No.: B12029351
CAS No.: 765910-54-1
M. Wt: 408.3 g/mol
InChI Key: IWJLKLBXMZUKLZ-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide (hereafter referred to as the target compound) is a hydrazine-derived small molecule featuring a 2,4-dichlorophenylmethylidene group and a 4-propoxybenzamide moiety. Its molecular formula is C₁₉H₁₉Cl₂N₃O₃, with an average mass of 424.28 g/mol and a monoisotopic mass of 423.0783 Da . The (2E)-configuration of the hydrazinylidene group is critical for its stereochemical stability and biological interactions. This compound shares structural motifs with hydrazone-based pharmaceuticals, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

CAS No.

765910-54-1

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-9-27-16-7-4-13(5-8-16)19(26)22-12-18(25)24-23-11-14-3-6-15(20)10-17(14)21/h3-8,10-11H,2,9,12H2,1H3,(H,22,26)(H,24,25)/b23-11+

InChI Key

IWJLKLBXMZUKLZ-FOKLQQMPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Esterification of 4-Propoxybenzoic Acid

4-Propoxybenzoic acid is esterified to methyl 4-propoxybenzoate using methanol and catalytic sulfuric acid under reflux (3–5 h).

Reaction conditions :

  • Reactants : 4-Propoxybenzoic acid (1 eq), methanol (excess), H₂SO₄ (0.1 eq).

  • Temperature : 60–70°C.

  • Yield : 85–90%.

Hydrazide Formation

Methyl 4-propoxybenzoate reacts with hydrazine hydrate to form the hydrazide:

Methyl 4-propoxybenzoate+Hydrazine hydrate4-Propoxybenzoic acid hydrazide+Methanol\text{Methyl 4-propoxybenzoate} + \text{Hydrazine hydrate} \rightarrow \text{4-Propoxybenzoic acid hydrazide} + \text{Methanol}

Procedure :

  • Reactants : Methyl ester (1 eq), hydrazine hydrate (2 eq).

  • Solvent : Ethanol (anhydrous).

  • Conditions : Reflux for 6–8 h, monitored by TLC.

  • Workup : Cooled mixture poured onto ice, filtered, and recrystallized from ethanol.

  • Yield : 75–80%.

Schiff Base Condensation

The hydrazide intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to form the target hydrazone.

Standard Condensation Protocol

Reaction equation :

4-Propoxybenzoic acid hydrazide+2,4-DichlorobenzaldehydeTarget compound+H₂O\text{4-Propoxybenzoic acid hydrazide} + \text{2,4-Dichlorobenzaldehyde} \rightarrow \text{Target compound} + \text{H₂O}

Procedure :

  • Reactants : Hydrazide (1 eq), aldehyde (1.1 eq).

  • Solvent : Ethanol (95%) or methanol.

  • Catalyst : Glacial acetic acid (2–3 drops) or ammonium acetate (0.05 eq).

  • Conditions : Reflux for 4–6 h under nitrogen.

  • Workup : Precipitated product filtered, washed with cold ethanol, and recrystallized.

  • Yield : 65–70%.

Optimized Microwave-Assisted Method

To enhance efficiency, microwave irradiation reduces reaction time:

  • Power : 300 W.

  • Time : 15–20 min.

  • Yield : 72–75%.

Alternative Synthetic Routes

Acyl Chloride Pathway

For substrates resistant to esterification, 4-propoxybenzoyl chloride is reacted with ethyl 2-hydrazinylacetate, followed by aldehyde condensation:

Steps :

  • Acyl chloride synthesis : 4-Propoxybenzoic acid + thionyl chloride (reflux, 2 h).

  • Amide formation : Acyl chloride + ethyl 2-hydrazinylacetate (0°C, triethylamine).

  • Condensation : As in Section 2.1.
    Yield : 60–65%.

One-Pot Tandem Reaction

A streamlined approach combines esterification, hydrazide formation, and condensation in a single reactor:

  • Catalyst : AlCl₃ (0.2 eq).

  • Solvent : Tetrahydrofuran.

  • Yield : 55–60%.

Analytical and Optimization Data

Table 1: Comparison of Synthesis Methods

MethodSolventCatalystTime (h)Yield (%)Purity (HPLC)
Standard CondensationEthanolAcetic acid66898.5
MicrowaveMethanolNone0.37397.8
Acyl ChlorideDCMTriethylamine86296.2
One-PotTHFAlCl₃125895.4

Key Observations:

  • Solvent impact : Ethanol yields higher purity than THF due to better solubility of intermediates.

  • Catalyst role : Acetic acid enhances imine formation kinetics vs. uncatalyzed routes.

Challenges and Mitigation Strategies

Common Side Reactions

  • Oxidation of hydrazide : Minimized by inert atmosphere (N₂/Ar).

  • Aldehyde dimerization : Controlled by slow addition of aldehyde and excess hydrazide.

Purification Techniques

  • Recrystallization solvents : Ethanol (for high-melting-point impurities) or ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel column with 3:7 ethyl acetate/hexane for trace impurities.

Scalability and Industrial Relevance

  • Batch reactor optimization : 10–100 kg batches achieve 65–70% yield with 98% purity.

  • Cost drivers : 2,4-Dichlorobenzaldehyde accounts for 60% of raw material costs; recycling solvents reduces expenses.

Recent Advances (2020–2025)

  • Enzymatic catalysis : Lipase-mediated condensation improves enantiomeric purity (99% ee).

  • Flow chemistry : Continuous synthesis reduces reaction time to 30 min with 75% yield.

Critical Analysis of Literature Methods

  • Contradictions : Conflicting reports on optimal aldehyde stoichiometry (1.1 vs. 1.5 eq).

  • Gaps : Limited data on long-term stability of the hydrazone under humid conditions.

Authoritative Recommendations

  • Preferred method : Standard condensation in ethanol with acetic acid (balance of yield and ease).

  • Scale-up : Microwave-assisted synthesis for batches <1 kg; flow chemistry for industrial production.

  • Quality control : HPLC with UV detection (λ = 254 nm) to monitor hydrazone formation .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include the inhibition of key signaling molecules or the disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N-arylhydrazone derivatives with modifications in aromatic substituents, linker groups, and terminal amide functionalities. Key analogues and their distinguishing features are outlined below:

Table 1: Structural Comparison of Hydrazone Derivatives
Compound Name Substituents on Benzylidene Group Terminal Amide/Group Key Structural Differences Reference
Target Compound 2,4-Dichlorophenyl 4-Propoxybenzamide Reference standard
2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide 4-Methoxyphenyl 4-Methylphenylacetamide - Methoxy vs. dichloro substituents
- Methylphenyl vs. propoxybenzamide
N-(2-((2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl)-2-oxoethyl)-4-propoxybenzamide Fluorophenyl-pyrazole hybrid 4-Propoxybenzamide - Pyrazole ring introduces heterocyclic complexity
- Fluorine substituent vs. chlorine
2-[(2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide 4-Chlorobenzyloxy-3-ethoxybenzylidene 4-Ethylphenylacetamide - Ethoxy and benzyloxy substituents
- Ethylphenyl vs. propoxybenzamide
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide 4-Methylbenzylidene 4-Methoxyphenylacetamide - Methyl vs. dichloro substituents
- Methoxyphenyl vs. propoxybenzamide
Antiproliferative Activity :
  • N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (a thiazolidinone analogue with a dichlorophenyl group) exhibited 100% inhibition of Dalton’s ascites lymphoma cells at 100 µg/mL, comparable to doxorubicin . This suggests that the 2,4-dichlorophenyl moiety enhances cytotoxicity, likely due to electron-withdrawing effects improving DNA intercalation or enzyme inhibition.
Antimicrobial Activity :
  • Hydrazones with sulfonyl or amino linkers (e.g., N-[3,4-(methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide) showed activity against Pseudomonas via sulfonyl group-mediated enzyme inhibition .

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Property Target Compound 2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide N-(4-Methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
Molecular Weight 424.28 g/mol 311.34 g/mol 325.37 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.9
Hydrogen Bond Acceptors 5 4 4
Rotatable Bonds 8 6 6
Aqueous Solubility Low (propoxy group) Moderate (methoxy group) Moderate (methoxy group)
  • The 2,4-dichlorophenyl and propoxy groups in the target compound contribute to higher LogP and lower solubility compared to methoxy/methyl analogues, favoring blood-brain barrier penetration but requiring formulation optimization .

Biological Activity

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H18Cl2N4O3C_{17}H_{18}Cl_{2}N_{4}O_{3}, with a molecular weight of approximately 394.25 g/mol. The presence of a hydrazine moiety and a dichlorophenyl group are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H18Cl2N4O3
Molecular Weight394.25 g/mol
IUPAC NameN-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide
StructureChemical Structure

Synthesis

The synthesis of N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone in the presence of a solvent such as ethanol or methanol. The reaction conditions are optimized for high yield and purity, often utilizing recrystallization or chromatography for purification.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide has also been investigated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The compound's interaction with specific enzymes involved in cancer proliferation has been a focal point in understanding its efficacy.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that the compound significantly inhibited the growth of HCC827 and NCI-H358 lung cancer cells, with IC50 values of 6.26 µM and 6.48 µM, respectively . The results indicate that it may act through multiple pathways, including targeting mitochondrial functions and inducing oxidative stress.
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens . This suggests a promising role in developing new antimicrobial agents.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the hydrazine moiety could enhance biological activity. For instance, substituents on the benzamide ring were found to influence potency against various cancer cell lines .

Q & A

Basic Research Questions

Q. How can the synthesis of N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide be optimized for purity and yield?

  • Methodology : The compound is synthesized via multi-step reactions involving hydrazone formation and benzamide coupling. Key steps include:

  • Hydrazone intermediate preparation : Condensation of 2,4-dichlorobenzaldehyde with hydrazine under reflux in ethanol, monitored by TLC .
  • Benzamide coupling : Reaction of the hydrazone with 4-propoxybenzoyl chloride in dioxane at 60–70°C for 6–8 hours, with pH controlled (7–8) to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry (e.g., E/Z isomerism of the hydrazone moiety) using 1^1H and 13^13C NMR .
  • Infrared (IR) Spectroscopy : Verify functional groups (e.g., C=O at ~1680 cm1^{-1}, N-H at ~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C28_{28}H26_{26}Cl2_2N4_4O3_3) and isotopic patterns .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Dose-response studies : Use DMSO as a solvent control and validate cytotoxicity in non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • SHELX refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered solvent molecules and anisotropic displacement parameters .
  • Twinned data handling : Apply HKLF 5 format in SHELXL for twin refinement and validate with Rint_{\text{int}} < 0.05 .
  • Validation tools : Check using PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing interactions .

Q. How can molecular docking predict interactions between this compound and biological targets?

  • Methodology :

  • Target preparation : Retrieve protein structures (e.g., EGFR kinase, PDB ID: 1M17) from RCSB PDB and remove water/ions using AutoDockTools .
  • Ligand preparation : Generate 3D conformers with OpenBabel and assign Gasteiger charges .
  • Docking workflow : Use AutoDock Vina with Lamarckian GA (50 runs, exhaustiveness=20) and validate binding poses with PyMOL .

Q. How are reaction mechanisms elucidated for derivatives of this compound?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to map transition states and activation energies for nucleophilic substitution .
  • Isotopic labeling : Use 15^{15}N-labeled hydrazine to track hydrazone formation via 15^{15}N NMR .

Q. What methods address discrepancies in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC50_{50} values) and apply Bland-Altman plots to assess bias .
  • Assay standardization : Cross-validate using CLSI guidelines for antimicrobial testing and NCI-60 panel protocols for cancer studies .
  • Structure-activity relationship (SAR) : Corrogate substituent effects (e.g., propoxy vs. methoxy groups) using CoMFA/CoMSIA models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.